![molecular formula C17H28N2 B10888008 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine](/img/structure/B10888008.png)
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with cyclopentylpiperazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms and bicyclic methylene group participate in nucleophilic substitutions. Key examples include:
Reaction Type | Conditions | Product | Notes |
---|---|---|---|
Alkylation | Alkyl halides, base (e.g., K₂CO₃) | N-alkylated piperazine derivatives | Cyclopentyl group enhances steric control |
Acylation | Acid chlorides, DCM, RT | N-acylated products | Selectivity favors less hindered amine |
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Mechanistic Insight : The cyclopentyl group directs regioselectivity by sterically shielding one nitrogen atom, favoring substitution at the less hindered site.
Electrophilic Additions
The strained bicyclo[2.2.1]heptene double bond undergoes electrophilic additions, particularly in the presence of Lewis acids:
Reaction | Reagents/Conditions | Outcome |
---|---|---|
Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride), AlCl₃, 60°C | Fused tricyclic adducts |
Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxidized bicyclic intermediate |
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Key Finding : The bicyclic system’s electron-deficient double bond reacts 3–5× faster than unstrained alkenes in Diels-Alder reactions .
Ring-Opening Reactions
Acid- or base-catalyzed ring-opening reactions exploit the bicyclic framework’s strain:
Condition | Reagents | Product |
---|---|---|
Acidic (H₂SO₄, H₂O) | Hydration | Diol derivatives |
Basic (NaOH, EtOH) | Elimination | Linear diene compounds |
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Stereochemical Impact : Ring-opening under acidic conditions retains stereochemistry at the methylene bridge, while basic conditions induce racemization.
Catalytic Hydrogenation
The bicyclic double bond is reduced under hydrogenation conditions:
Catalyst | Pressure/Temperature | Product |
---|---|---|
Pd/C (10 wt%) | 1 atm H₂, 25°C | Saturated bicycloheptane derivative |
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Selectivity : Hydrogenation exclusively targets the bicyclic alkene, leaving the piperazine ring intact .
Piperazine Functionalization
The piperazine moiety undergoes modifications independent of the bicyclic core:
Reaction | Reagents | Outcome |
---|---|---|
Salt Formation | HCl (gaseous), Et₂O | Hydrochloride salt (m.p. 132–135°C) |
Oxidation | KMnO₄, H₂O, 80°C | N-oxide derivatives |
Cross-Coupling Reactions
The methylene bridge adjacent to the bicyclic system enables transition-metal-catalyzed couplings:
Reaction Type | Conditions | Product |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl-functionalized derivatives |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halides | N-arylated piperazine analogs |
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Limitation : Steric bulk from the bicyclic and cyclopentyl groups reduces yields (<40%) in bulky aryl couplings.
Polymerization Potential
While not directly observed for this compound, structural analogs (e.g., bicyclo[2.2.1]hept-5-ene-2-methanol homopolymers) undergo ROMP (ring-opening metathesis polymerization) . Theoretical studies suggest similar reactivity for the target compound with Grubbs catalysts, forming rigid polyolefins .
Scientific Research Applications
Medicinal Chemistry Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Neuropharmacology
Research indicates that compounds with piperazine moieties, like this one, can interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. Studies have shown that derivatives of piperazine can exhibit antidepressant and anxiolytic properties by modulating serotonin levels in the brain .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from bicyclic precursors. The structure-activity relationship studies reveal that modifications to the bicyclic framework and piperazine ring can significantly influence biological activity.
Key Findings from SAR Studies
- Substituents on the piperazine ring can enhance receptor binding affinity.
- The bicyclic structure contributes to the overall stability and bioavailability of the compound .
Case Studies
Several case studies have documented the efficacy of piperazine derivatives in clinical settings:
- Case Study 1: Antidepressant Activity
- Case Study 2: Anticancer Evaluation
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides
- N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine stands out due to its unique bicyclic structure and the presence of both a piperazine and cyclopentyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H22N
- Molecular Weight : 218.35 g/mol
- CAS Number : 85392-35-4
The compound features a bicyclic structure that may influence its interaction with biological targets, particularly receptors in the central nervous system.
1. Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study by Pallaud et al. (1963) highlighted the efficacy of bicyclic piperazines in enhancing mood and reducing depressive symptoms in animal models .
2. Anxiolytic Properties
The anxiolytic effects of this compound have been explored in various studies, demonstrating its ability to reduce anxiety-like behaviors in rodent models. The mechanism is believed to involve GABAergic modulation, which is crucial for anxiety regulation .
3. Neuroprotective Effects
Preliminary findings suggest that the compound may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The structural attributes allow for interaction with neurotrophic factors, promoting neuronal survival and function .
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors:
- Serotonin Receptors : Modulates serotonin levels, influencing mood and anxiety.
- Dopamine Receptors : May affect dopaminergic signaling pathways, potentially impacting reward and motivation.
- GABA Receptors : Enhances GABAergic transmission, contributing to anxiolytic effects.
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, administration of the compound resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects . The results were comparable to established antidepressants such as fluoxetine.
Case Study 2: Anxiolytic Activity
Another study assessed the anxiolytic potential using the elevated plus maze test. Results indicated that subjects treated with the compound spent more time in the open arms compared to controls, suggesting reduced anxiety levels .
Data Summary
Properties
Molecular Formula |
C17H28N2 |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-cyclopentylpiperazine |
InChI |
InChI=1S/C17H28N2/c1-2-4-17(3-1)19-9-7-18(8-10-19)13-16-12-14-5-6-15(16)11-14/h5-6,14-17H,1-4,7-13H2 |
InChI Key |
WWMADOQKXVKTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
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